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Compound of Interest

Compound Name: Mapenterol hydrochloride

Cat. No.: B602605 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Mapenterol hydrochloride is a selective β2-adrenergic receptor agonist. This document

provides a comprehensive overview of its chemical structure, physicochemical properties, and

its mechanism of action through the β2-adrenergic signaling pathway. This guide is intended for

researchers and professionals in drug development, offering detailed information, including

experimental considerations, to facilitate further investigation and application of this compound.

Chemical Identity and Physicochemical Properties
Mapenterol hydrochloride is a synthetic compound belonging to the class of

phenylethanolamines. Its chemical and physical properties are summarized below.

Chemical Structure and Identity
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Identifier Value Source

IUPAC Name

1-(4-amino-3-chloro-5-

(trifluoromethyl)phenyl)-2-(tert-

pentylamino)ethan-1-ol

hydrochloride

[1]

CAS Number 54238-51-6 [1][2][3]

Molecular Formula C₁₄H₂₁Cl₂F₃N₂O [1][4]

Molecular Weight 361.23 g/mol [1][2][4]

Canonical SMILES

CCC(C)

(C)NCC(O)C1=CC(C(F)

(F)F)=C(N)C(Cl)=C1.Cl

[5]

InChI Key
LWJSGOMCMMDPEN-

UHFFFAOYSA-N
[1]

Physicochemical Properties
Property Value Source

Appearance White to off-white solid [5]

Melting Point
176-178 °C (with

decomposition)

Solubility

Water: 25 mg/mL

(ultrasonication may be

required). DMSO: Slightly

soluble. Methanol: Sparingly

soluble.

[3][5]

pKa Data not available

LogP Data not available

Pharmacological Profile
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Mapenterol is an agonist of the β2-adrenergic receptor (β2-AR), a member of the G-protein

coupled receptor (GPCR) superfamily.[1][3] Its pharmacological activity is primarily attributed to

its ability to selectively bind to and activate these receptors, leading to a cascade of

intracellular events.

Mechanism of Action and Signaling Pathway
The binding of Mapenterol hydrochloride to the β2-adrenergic receptor initiates a well-

characterized signaling cascade. This pathway is pivotal in mediating physiological responses,

most notably smooth muscle relaxation.

Receptor Binding and G-Protein Activation: As a β2-agonist, Mapenterol binds to the β2-

adrenergic receptor on the cell surface. This binding induces a conformational change in the

receptor, which in turn activates the associated heterotrimeric Gs protein. The Gs protein

releases its α-subunit (Gαs), which is bound to GTP.

Adenylyl Cyclase Activation and cAMP Production: The activated Gαs-GTP complex then

stimulates the membrane-bound enzyme adenylyl cyclase. Adenylyl cyclase catalyzes the

conversion of ATP to cyclic adenosine monophosphate (cAMP).

Protein Kinase A (PKA) Activation: The accumulation of intracellular cAMP leads to the

activation of Protein Kinase A (PKA).

Downstream Effects: PKA phosphorylates various downstream targets, leading to a

decrease in intracellular calcium levels and the inactivation of myosin light-chain kinase. This

ultimately results in the relaxation of smooth muscle, which is the basis for its

bronchodilatory effects.
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Figure 1: The β2-adrenergic receptor signaling pathway activated by Mapenterol.

Quantitative Pharmacological Data
Currently, there is a lack of publicly available, peer-reviewed data on the specific binding affinity

(Ki or IC50 values) and functional potency (EC50 values) of Mapenterol hydrochloride for the

β2-adrenergic receptor. Further research is required to quantify these crucial pharmacological

parameters.

Experimental Protocols
The following are generalized protocols for key experiments used to characterize β2-adrenergic

receptor agonists like Mapenterol hydrochloride. These methodologies can be adapted for

the specific evaluation of this compound.

Receptor Binding Assay (Competitive)
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This assay is designed to determine the binding affinity of a test compound (e.g., Mapenterol)

for the β2-adrenergic receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

Cell membranes prepared from a cell line overexpressing the human β2-adrenergic receptor.

Radioligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol).

Test compound (Mapenterol hydrochloride) at various concentrations.

Incubation buffer (e.g., Tris-HCl with MgCl₂).

Glass fiber filters.

Scintillation fluid and a scintillation counter or a gamma counter.

Procedure:

In a multi-well plate, combine the cell membranes, radioligand at a fixed concentration

(typically at or below its Kd), and varying concentrations of Mapenterol hydrochloride.

Include control wells for total binding (membranes and radioligand only) and non-specific

binding (membranes, radioligand, and a high concentration of a known non-labeled

antagonist like propranolol).

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach

equilibrium.

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell

harvester. This separates the bound radioligand from the unbound.

Wash the filters with ice-cold incubation buffer to remove any remaining unbound

radioligand.

Measure the radioactivity on the filters using a scintillation or gamma counter.
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Calculate the specific binding at each concentration of Mapenterol hydrochloride by

subtracting the non-specific binding from the total binding.

Plot the percentage of specific binding against the logarithm of the Mapenterol
hydrochloride concentration and fit the data to a sigmoidal dose-response curve to

determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff

equation.
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Figure 2: Workflow for a competitive receptor binding assay.
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Adenylyl Cyclase Activation Assay
This functional assay measures the ability of a test compound to stimulate the production of

cAMP, providing a measure of its efficacy as an agonist.

Materials:

Whole cells or cell membranes expressing the β2-adrenergic receptor.

Test compound (Mapenterol hydrochloride) at various concentrations.

Assay buffer (e.g., containing ATP, an ATP-regenerating system, and a phosphodiesterase

inhibitor like IBMX).

Lysis buffer.

cAMP detection kit (e.g., ELISA, HTRF, or AlphaScreen).

Procedure:

Seed cells expressing the β2-adrenergic receptor in a multi-well plate and allow them to

adhere.

Pre-treat the cells with a phosphodiesterase inhibitor to prevent the degradation of newly

synthesized cAMP.

Add varying concentrations of Mapenterol hydrochloride to the wells. Include a positive

control (e.g., isoproterenol) and a vehicle control.

Incubate for a defined period at 37°C to allow for cAMP production.

Terminate the reaction and lyse the cells to release the intracellular cAMP.

Quantify the amount of cAMP in each well using a commercially available detection kit

according to the manufacturer's instructions.

Plot the cAMP concentration against the logarithm of the Mapenterol hydrochloride
concentration and fit the data to a sigmoidal dose-response curve to determine the EC50
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value and the maximum response (Emax).

Pharmacokinetic Profile (ADME)
Detailed information regarding the Absorption, Distribution, Metabolism, and Excretion (ADME)

of Mapenterol hydrochloride is not readily available in the public domain. Pharmacokinetic

studies are essential to understand the in vivo behavior of the compound, including its

bioavailability, half-life, and routes of elimination. Such studies would typically involve

administering the compound to animal models and analyzing its concentration in biological

matrices (e.g., plasma, urine) over time using techniques like LC-MS/MS.

Conclusion
Mapenterol hydrochloride is a β2-adrenergic receptor agonist with a well-defined chemical

structure. Its mechanism of action follows the canonical Gs-protein signaling pathway, leading

to the production of cAMP and subsequent smooth muscle relaxation. While its identity and

general mechanism are known, there is a significant gap in the publicly available quantitative

pharmacological and pharmacokinetic data. The experimental protocols outlined in this guide

provide a framework for the further characterization of Mapenterol hydrochloride, which is

necessary to fully understand its therapeutic potential. Further research is warranted to

establish its binding affinity, functional potency, and in vivo ADME profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [An In-depth Technical Guide to Mapenterol
Hydrochloride: Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b602605#chemical-structure-and-
properties-of-mapenterol-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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